

CAS number and molecular formula of 5-Iodopenta-2,4-dienal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Iodopenta-2,4-dienal*

Cat. No.: B15162109

[Get Quote](#)

An In-depth Technical Guide to 5-Iodopenta-2,4-dienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodopenta-2,4-dienal is a halogenated α,β -unsaturated aldehyde. While specific research on this compound is limited, its structural features suggest potential for significant biological activity. As an α,β -unsaturated aldehyde, it is a potential Michael acceptor, capable of forming covalent bonds with biological nucleophiles. This reactivity is a cornerstone of the mechanism of action for several therapeutic agents. The presence of an iodine atom may further modulate its chemical reactivity and pharmacokinetic properties. This document provides a comprehensive overview of the known properties of **5-Iodopenta-2,4-dienal**, a proposed synthetic pathway, and an exploration of its potential biological significance in the context of drug discovery and development.

Chemical and Physical Properties

While a specific CAS number for (2E,4Z)-**5-iodopenta-2,4-dienal** is not readily available in common chemical databases, its molecular formula and other computed properties have been determined.^[1] The absence of a CAS number may indicate that this is a novel or infrequently synthesized compound.

Table 1: Physicochemical Properties of (2E,4Z)-5-iodopenta-2,4-dienal

Property	Value	Source
Molecular Formula	C ₅ H ₅ IO	PubChem[1]
IUPAC Name	(2E,4Z)-5-iodopenta-2,4-dienal	PubChem[1]
PubChem CID	21626167	PubChem[1]
Molecular Weight	208.00 g/mol	PubChem[1]
Monoisotopic Mass	207.93851 Da	PubChem[1]
XLogP3	1.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Spectroscopic Data

Spectroscopic data for (2E,4Z)-5-iodopenta-2,4-dienal is available through public repositories, providing insight into its structural confirmation.

Table 2: Spectroscopic Data for (2E,4Z)-5-iodopenta-2,4-dienal

Spectrum Type	Description	Source
¹³ C NMR	Data available.	SpectraBase
GC-MS	Data available.	SpectraBase
IR	Vapor phase IR spectrum available.	SpectraBase

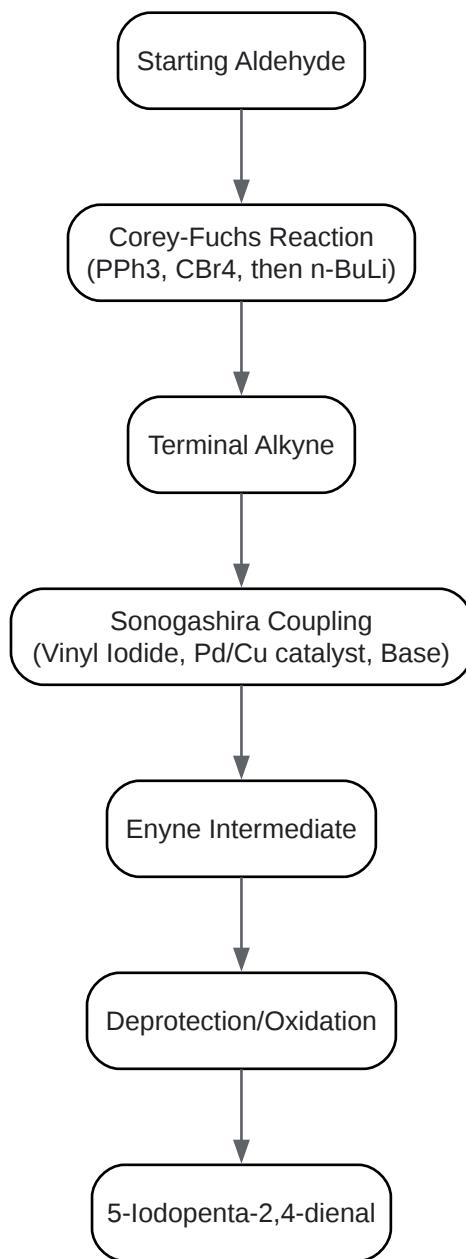
Proposed Synthesis

A specific, experimentally validated synthesis for **5-Iodopenta-2,4-dienal** is not documented in the readily available scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. The following multi-step synthesis is a hypothetical pathway.

Experimental Protocol (Proposed)

Step 1: Synthesis of a Terminal Alkyne from a Suitable Aldehyde via Corey-Fuchs Reaction

- To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq.) portion-wise.
- Stir the resulting mixture at 0 °C for 30 minutes.
- Add the starting aldehyde (e.g., a protected 3-hydroxypropenal, 1.0 eq.) to the reaction mixture and stir for 1-2 hours at room temperature.
- Upon completion (monitored by TLC), quench the reaction with water and extract the product with dichloromethane.
- Purify the resulting dibromo-alkene by column chromatography.
- Dissolve the purified dibromo-alkene in anhydrous THF and cool to -78 °C.
- Add n-butyllithium (2.2 eq.) dropwise and stir the mixture for 1 hour at -78 °C, then allow it to warm to room temperature overnight.
- Quench the reaction with saturated aqueous ammonium chloride and extract the terminal alkyne product.


Step 2: Sonogashira Coupling of the Terminal Alkyne with a Vinyl Iodide

- To a solution of the terminal alkyne (1.0 eq.) and a suitable vinyl iodide (e.g., iodoethylene, 1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI , 0.1 eq.).
- Add a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.) to the mixture.

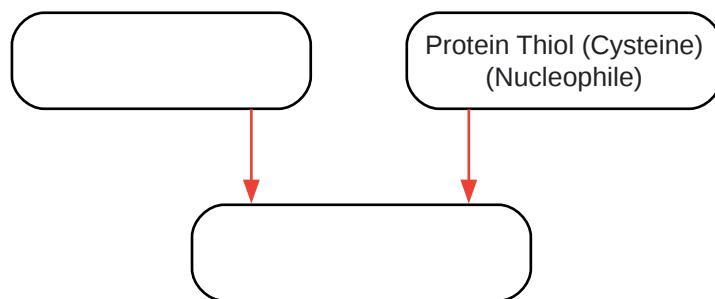
- Stir the reaction under an inert atmosphere at room temperature until completion (monitored by TLC or GC-MS).
- Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the resulting enyne product by column chromatography.

Step 3: Conversion of the Terminal Alcohol to the Aldehyde

- If a protected alcohol was used, deprotect it using appropriate conditions.
- Dissolve the resulting alcohol in dichloromethane.
- Add an oxidizing agent (e.g., Dess-Martin periodinane or pyridinium chlorochromate) and stir at room temperature until the oxidation is complete.
- Quench the reaction and purify the crude product to yield **5-Iodopenta-2,4-dienal**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Iodopenta-2,4-dienal**.

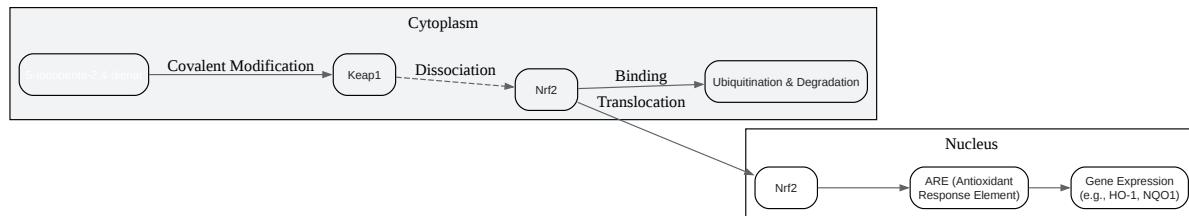

Potential Biological Activity and Applications in Drug Development

While no specific biological studies on **5-Iodopenta-2,4-dienal** have been found, its chemical structure as an α,β -unsaturated aldehyde allows for informed predictions about its potential

biological activities and applications.

Michael Acceptor Activity

α,β -Unsaturated aldehydes are electrophilic compounds that can react with nucleophiles via a Michael addition reaction.^[2] In a biological context, the thiol groups of cysteine residues in proteins and glutathione are potent nucleophiles that can form covalent adducts with such compounds.^[3] This covalent modification can alter the function of proteins and deplete cellular antioxidant stores.



[Click to download full resolution via product page](#)

Caption: Michael addition of **5-Iodopenta-2,4-dienal** with a protein thiol.

Potential Modulation of the NRF2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Keap1 contains reactive cysteine residues that act as sensors for electrophilic stress. Covalent modification of these cysteines by electrophiles, such as α,β -unsaturated aldehydes, leads to the stabilization and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and cytoprotective genes. This mechanism suggests that **5-Iodopenta-2,4-dienal** could be an activator of the NRF2 pathway, a therapeutic strategy being explored for diseases associated with oxidative stress.

[Click to download full resolution via product page](#)

Caption: Potential activation of the NRF2 pathway by **5-Iodopenta-2,4-dienal**.

Conclusion

5-Iodopenta-2,4-dienal is a molecule with the potential for interesting biological activity due to its α,β -unsaturated aldehyde moiety and iodine substitution. While specific experimental data for this compound is scarce, this guide provides a foundation for its further investigation. The proposed synthetic route offers a starting point for its chemical synthesis, and the predicted biological activities highlight its potential as a tool for probing cellular signaling pathways or as a lead compound in drug discovery programs, particularly those targeting oxidative stress-related diseases. Further research is warranted to synthesize and characterize this compound and to validate its predicted biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [m.youtube.com](https://www.youtube.com) [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactive oxygen species and α,β -unsaturated aldehydes as second messengers in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular formula of 5-Iodopenta-2,4-dienal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15162109#cas-number-and-molecular-formula-of-5-iodopenta-2-4-dienal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com